Cas no 879458-58-9 (propyl 4-{3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate)

プロピル 4-{3-(2,4-ジヒドロキシフェニル)-1H-ピラゾール-4-イルオキシ}安息香酸エステルは、有機合成化学において重要な中間体として機能する化合物です。その分子構造は、2,4-ジヒドロキシフェニル基とピラゾール環を有しており、これらが安息香酸エステル部位と結合しています。この独特な構造により、高い反応性と多様な官能基導入の可能性を備えています。特に、医薬品や機能性材料の合成前駆体としての利用が期待され、光安定性や熱安定性に優れた特性を示します。また、分子内水素結合を形成可能なヒドロキシル基を有するため、分子設計の柔軟性が高い点が特徴です。

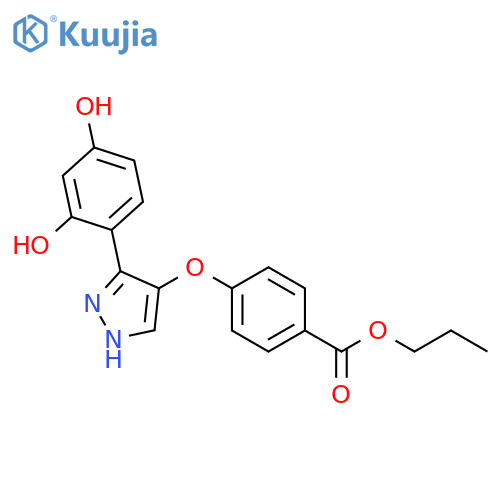

879458-58-9 structure

商品名:propyl 4-{3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate

CAS番号:879458-58-9

MF:C19H18N2O5

メガワット:354.356625080109

CID:5422191

propyl 4-{3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate 化学的及び物理的性質

名前と識別子

-

- propyl 4-{[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate

- propyl 4-{3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate

-

- インチ: 1S/C19H18N2O5/c1-2-9-25-19(24)12-3-6-14(7-4-12)26-17-11-20-21-18(17)15-8-5-13(22)10-16(15)23/h3-8,10-11,22-23H,2,9H2,1H3,(H,20,21)

- InChIKey: CRPJJPYSSBAAHW-UHFFFAOYSA-N

- ほほえんだ: C(OCCC)(=O)C1=CC=C(OC2=CNN=C2C2=CC=C(O)C=C2O)C=C1

propyl 4-{3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-1396-20μmol |

propyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate |

879458-58-9 | 20μmol |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1396-2mg |

propyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate |

879458-58-9 | 2mg |

$59.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1396-20mg |

propyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate |

879458-58-9 | 20mg |

$99.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1396-25mg |

propyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate |

879458-58-9 | 25mg |

$109.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1396-1mg |

propyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate |

879458-58-9 | 1mg |

$54.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1396-30mg |

propyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate |

879458-58-9 | 30mg |

$119.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1396-4mg |

propyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate |

879458-58-9 | 4mg |

$66.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1396-2μmol |

propyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate |

879458-58-9 | 2μmol |

$57.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1396-5μmol |

propyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate |

879458-58-9 | 5μmol |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-1396-10μmol |

propyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate |

879458-58-9 | 10μmol |

$69.0 | 2023-09-11 |

propyl 4-{3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate 関連文献

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

879458-58-9 (propyl 4-{3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yloxy}benzoate) 関連製品

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量